- Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations, Russian Journal of Organic Chemistry, 2014, 50(3), 412-421

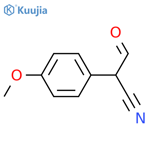

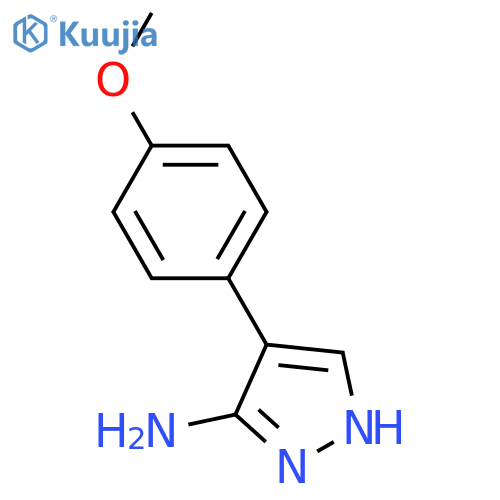

Cas no 93439-79-3 (3-Amino-4-(4-methoxyphenyl)pyrazole)

93439-79-3 structure

Nome del prodotto:3-Amino-4-(4-methoxyphenyl)pyrazole

Numero CAS:93439-79-3

MF:C10H11N3O

MW:189.213841676712

MDL:MFCD06825218

CID:1087712

PubChem ID:2766938

3-Amino-4-(4-methoxyphenyl)pyrazole Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4-(4-Methoxyphenyl)-1H-pyrazol-5-amine

- 4-(4-methoxyphenyl)-1H-Pyrazol-3-amine

- 4-(4-methoxyphenyl)-1H-pyrazol-5-amine(SALTDATA: FREE)

- 4-(4-Methoxyphenyl)-1H-pyrazol-3-amine (ACI)

- Pyrazole, 3(or 5)-amino-4-(p-methoxyphenyl)- (7CI)

- 4-(4-Methoxyphenyl)-1H-pyrazol-3-ylamine

- 1H-Pyrazol-3-amine, 4-(4-methoxyphenyl)-

- MFCD00141526

- 4-(4-Methoxyphenyl)-1H-pyrazol-5-amine, AldrichCPR

- DB-079570

- STK667008

- Oprea1_078392

- FS-2074

- 1H-Pyrazol-5-amine, 4-(4-methoxyphenyl)-

- ALBB-015325

- AKOS023883191

- BDBM59836

- 3-Amino-4-(4-methoxyphenyl)pyrazole

- 11G-044

- HMS3315J20

- EN300-742283

- SMR000125223

- 4-(4-Methoxy-phenyl)-2H-pyrazol-3-ylamine

- 4-(4-Methoxyphenyl)-1H-pyrazol-3-amine, AldrichCPR

- AKOS000345117

- [4-(4-methoxyphenyl)-1H-pyrazol-5-yl]amine

- MLS000539565

- cid_2766938

- DTXSID80377606

- HMS2160I23

- SCHEMBL2851246

- CHEMBL1470629

- 93439-79-3

- SY336250

-

- MDL: MFCD06825218

- Inchi: 1S/C10H11N3O/c1-14-8-4-2-7(3-5-8)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13)

- Chiave InChI: KMQAYHNPVNGXMQ-UHFFFAOYSA-N

- Sorrisi: N1=C(N)C(C2C=CC(OC)=CC=2)=CN1

Proprietà calcolate

- Massa esatta: 189.090211983g/mol

- Massa monoisotopica: 189.090211983g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 14

- Conta legami ruotabili: 2

- Complessità: 180

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 63.9Ų

- XLogP3: 1.5

3-Amino-4-(4-methoxyphenyl)pyrazole Informazioni sulla sicurezza

- Codice categoria di pericolo: 22

-

Identificazione dei materiali pericolosi:

3-Amino-4-(4-methoxyphenyl)pyrazole Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM275401-5g |

4-(4-Methoxyphenyl)-1H-pyrazol-5-amine |

93439-79-3 | 95% | 5g |

$550 | 2024-07-19 | |

| eNovation Chemicals LLC | D767791-1g |

1H-Pyrazol-3-amine, 4-(4-methoxyphenyl)- |

93439-79-3 | 95% | 1g |

$165 | 2024-06-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00312-1g |

4-(4-Methoxyphenyl)-1H-pyrazol-5-amine |

93439-79-3 | - | 1g |

¥4438.0 | 2024-07-19 | |

| Fluorochem | 033517-1g |

4-(4-Methoxyphenyl)-1H-pyrazol-3-ylamine |

93439-79-3 | 95% | 1g |

£110.00 | 2022-02-28 | |

| TRC | A294490-500mg |

3-Amino-4-(4-methoxyphenyl)pyrazole |

93439-79-3 | 500mg |

$ 515.00 | 2022-06-08 | ||

| abcr | AB257441-10 g |

4-(4-Methoxyphenyl)-1H-pyrazol-5-amine, 95%; . |

93439-79-3 | 95% | 10g |

€1131.70 | 2023-04-27 | |

| TRC | A294490-250mg |

3-Amino-4-(4-methoxyphenyl)pyrazole |

93439-79-3 | 250mg |

$ 310.00 | 2022-06-08 | ||

| abcr | AB257441-10g |

4-(4-Methoxyphenyl)-1H-pyrazol-5-amine, 95%; . |

93439-79-3 | 95% | 10g |

€1013.10 | 2025-02-27 | |

| eNovation Chemicals LLC | D767791-5g |

1H-Pyrazol-3-amine, 4-(4-methoxyphenyl)- |

93439-79-3 | 95% | 5g |

$350 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1718355-5g |

4-(4-Methoxyphenyl)-1H-pyrazol-3-amine |

93439-79-3 | 98% | 5g |

¥3159.00 | 2024-04-24 |

3-Amino-4-(4-methoxyphenyl)pyrazole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Hydrazine Solvents: Ethanol , Acetic acid ; 50 °C; 2 h, 50 °C; 5 h, reflux; reflux → rt

1.2 Reagents: Ammonia Solvents: Water ; pH 9, cooled

1.2 Reagents: Ammonia Solvents: Water ; pH 9, cooled

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Sodium Solvents: Ethanol ; 10 min, rt

1.2 1 h, reflux

1.3 Reagents: Acetic acid Solvents: Water ; pH 3.9

1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 3 h, 98 °C; 98 °C → rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; 20 min, reflux; reflux → rt

1.6 Reagents: Ammonium hydroxide Solvents: Water

1.2 1 h, reflux

1.3 Reagents: Acetic acid Solvents: Water ; pH 3.9

1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 3 h, 98 °C; 98 °C → rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; 20 min, reflux; reflux → rt

1.6 Reagents: Ammonium hydroxide Solvents: Water

Riferimento

- Preparation of pyrazolo[1,5a]pyrimidin-7-ylamines for the treatment of Eph receptor-related neurological disorders, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Benzene ; rt → reflux; 0.8 h, reflux

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- Preparation of new triazine derivatives as antioxidants and/or neuroprotectants, Australia, , ,

Metodo di produzione 4

Condizioni di reazione

Riferimento

- Preparation of pyrazolo[1,5-a]pyrimidines as anticancer drugs., World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, 50 °C; 5 h, reflux; reflux → rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 9

1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 9

Riferimento

- Study of regioselectivity of reactions between 3(5)-aminopyrazoles and 2-acetylcycloalkanones, Russian Journal of Organic Chemistry, 2012, 48(8), 1111-1120

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux

Riferimento

- Overcoming the Limitations of Fragment Merging: Rescuing a Strained Merged Fragment Series Targeting Mycobacterium tuberculosis CYP121, ChemMedChem, 2013, 8(9), 1451-1456

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Hydrazine Catalysts: Acetic acid Solvents: Benzene ; 24 h, reflux

Riferimento

- Use of α-formyl-α-arylacetonitriles in heterocyclic synthesis, Journal de la Societe Chimique de Tunisie, 2006, 8(1), 1-9

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ; 10 min, 160 °C

Riferimento

- A new, one-pot, multicomponent synthesis of 5-aza-9-deaza-adenines under microwave irradiation, Tetrahedron Letters, 2014, 55(37), 5159-5163

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux; reflux → rt

Riferimento

- Pyrazolo[1,5-a]pyrimidines. identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides, Journal of Combinatorial Chemistry, 2007, 9(3), 507-512

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Sodium Solvents: Ethanol ; 10 min, rt; 1 h, reflux

1.2 Reagents: Hydrazine Solvents: Acetic acid ; 3 h, 98 °C; 98 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, reflux; reflux → rt

1.4 Reagents: Ammonia Solvents: Water ; basified

1.2 Reagents: Hydrazine Solvents: Acetic acid ; 3 h, 98 °C; 98 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, reflux; reflux → rt

1.4 Reagents: Ammonia Solvents: Water ; basified

Riferimento

- A preparation of 7-aminopyrazolo[1,5-a]pyrimidine derivatives, useful for the treatment of protein kinase dependent diseases, United States, , ,

Metodo di produzione 11

Condizioni di reazione

Riferimento

- Synthesis and BZR affinity of pyrazolo[1,5-a]pyrimidine derivatives. Part 2: Further investigations on the 3-aryl substituents, Medicinal Chemistry Research, 2000, 10(2), 92-113

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Toluene ; 3 h, rt → reflux

Riferimento

- Pyrazolopyrimidinone compounds for the inhibition of PASK and their preparation, World Intellectual Property Organization, , ,

3-Amino-4-(4-methoxyphenyl)pyrazole Raw materials

3-Amino-4-(4-methoxyphenyl)pyrazole Preparation Products

3-Amino-4-(4-methoxyphenyl)pyrazole Letteratura correlata

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554

93439-79-3 (3-Amino-4-(4-methoxyphenyl)pyrazole) Prodotti correlati

- 2126163-33-3(1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid)

- 1804149-86-7(7-Cyano-2-formyl-1H-benzimidazole)

- 1340391-41-4(1-cyclopropyl-2-(2,4-dimethylphenoxy)ethylamine)

- 1189700-63-7(2-(4-chlorophenoxy)-N-{5-methyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}acetamide hydrochloride)

- 2034603-28-4(methyl 4-{[2-(pyrimidin-5-yl)ethyl]carbamoyl}benzoate)

- 1807297-49-9(Ethyl 3-cyano-2-formyl-4-methoxyphenylacetate)

- 1799788-29-6(Benzene-1,3-dicarbonyloxysuccinimide)

- 899967-19-2(N-2-(benzylsulfamoyl)ethyl-3-methoxybenzamide)

- 1260890-42-3(1-(3-phenoxyphenyl)cyclopropane-1-carboxylic acid)

- 64465-53-8(4-Fluoro-3-methoxyaniline)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:93439-79-3)3-Amino-4-(4-methoxyphenyl)pyrazole

Purezza:99%/99%

Quantità:1g/5g

Prezzo ($):221.0/917.0